Cas no 127941-81-5 (1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)-)

1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)- structure
127941-81-5 structure
Nome del prodotto:1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)-
Numero CAS:127941-81-5
MF:C22H23NO7
MW:413.420526742935
CID:200043
PubChem ID:6438524

1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)-
    • 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-...
    • 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(2S,3R)-3-(1Z)-1-buten-1-yl-2-oxiranyl]-9-hydroxy-8-methoxy-3-methyl-,(
    • 8-benzoyl-2-[3-[(E)-but-1-enyl]oxiran-2-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • Synerazol
    • (+)-synerazol
    • 1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-
    • 2-benzoyl-8-[3-[(E)-but-1-enyl]oxiran-2-yl]-1-hydroxy-2-methoxy-7-methyl-9-oxa-3-azaspiro[4.4]non-7-ene-4,6-dione
    • AC1O5PTA
    • LS-98636
    • 8-Benzoyl-2-[(3Z)-1,2-epoxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-7-aza-1-oxaspiro[4.4]nonan-2-ene-4,6-dione
    • 127941-81-5
    • Inchi: InChI=1S/C22H23NO7/c1-4-5-11-14-16(29-14)15-12(2)17(24)21(30-15)19(26)22(28-3,23-20(21)27)18(25)13-9-7-6-8-10-13/h5-11,14,16,19,26H,4H2,1-3H3,(H,23,27)/b11-5+
    • Chiave InChI: UCUHTBUWKCQZNJ-VZUCSPMQSA-N
    • Sorrisi: CC/C=C/C1OC1C1=C(C)C(=O)C2(C(=O)NC(OC)(C(C3C=CC=CC=3)=O)C2O)O1

Proprietà calcolate

  • Massa esatta: 413.147452
  • Massa monoisotopica: 413.147452
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 827
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 115
  • Carica superficiale: 0
  • XLogP3: 1.5

Proprietà sperimentali

  • Densità: 1.38
  • Punto di ebollizione: 684.8°Cat760mmHg
  • Punto di infiammabilità: 367.9°C
  • Indice di rifrazione: 1.62
  • PSA: 117.95000
  • LogP: 1.32430
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited